

# literature review on 2-Methyl-4-penten-2-ol

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## Compound of Interest

Compound Name: 2-Methyl-4-penten-2-ol

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An In-depth Technical Guide to **2-Methyl-4-penten-2-ol**

## Authored by a Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **2-methyl-4-penten-2-ol**, a tertiary alcohol of significant interest in organic synthesis and fragrance chemistry. The document delineates its chemical and physical properties, provides detailed spectroscopic analysis for its characterization, and elaborates on its synthesis, with a particular focus on the Grignard reaction. Furthermore, this guide discusses the reactivity of **2-methyl-4-penten-2-ol** and its applications, while also addressing critical safety and handling protocols. This paper is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this versatile compound.

## Introduction and Chemical Identity

**2-Methyl-4-penten-2-ol**, also known as allyldimethylcarbinol, is a valuable organic compound with the molecular formula  $C_6H_{12}O$ <sup>[1][2][3]</sup>. Its structure features a tertiary alcohol functional group and a terminal alkene, which impart a unique combination of reactivity, making it a useful intermediate in various chemical transformations. This guide aims to provide a detailed exploration of its synthesis, properties, and applications, grounded in established scientific principles and experimental data.

Key Identifiers:

- IUPAC Name: 2-methylpent-4-en-2-ol<sup>[2][3]</sup>

- CAS Number: 624-97-5[2]
- Molecular Formula: C<sub>6</sub>H<sub>12</sub>O[1][2][3]
- InChIKey: UYOPRNGQFQWYER-UHFFFAOYSA-N[2]

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of **2-methyl-4-penten-2-ol** is fundamental for its application in experimental and industrial settings. These properties are summarized in the table below.

Property	Value	Source
Molecular Weight	100.16 g/mol	[1][2][3]
Density	0.833 - 0.83553 g/cm <sup>3</sup>	[1]
Boiling Point	118-120 °C	[1]
Melting Point	-73 °C	[1]
Flash Point	41.3 °C	
Refractive Index	1.43	
pKa	15.17 ± 0.29 (Predicted)	[1]

## Synthesis of 2-Methyl-4-penten-2-ol: A Focus on the Grignard Reaction

The most common and efficient laboratory-scale synthesis of **2-methyl-4-penten-2-ol** involves the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack a carbonyl compound. In this case, allylmagnesium bromide reacts with acetone to yield the desired tertiary alcohol.

## Reaction Mechanism

The Grignard reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of a ketone.[4] The carbon atom of the allyl group in allylmagnesium bromide

is nucleophilic due to the electropositive nature of magnesium, and it readily attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield **2-methyl-4-penten-2-ol**.

Caption: Mechanism of **2-Methyl-4-penten-2-ol** synthesis via Grignard reaction.

## Experimental Protocol

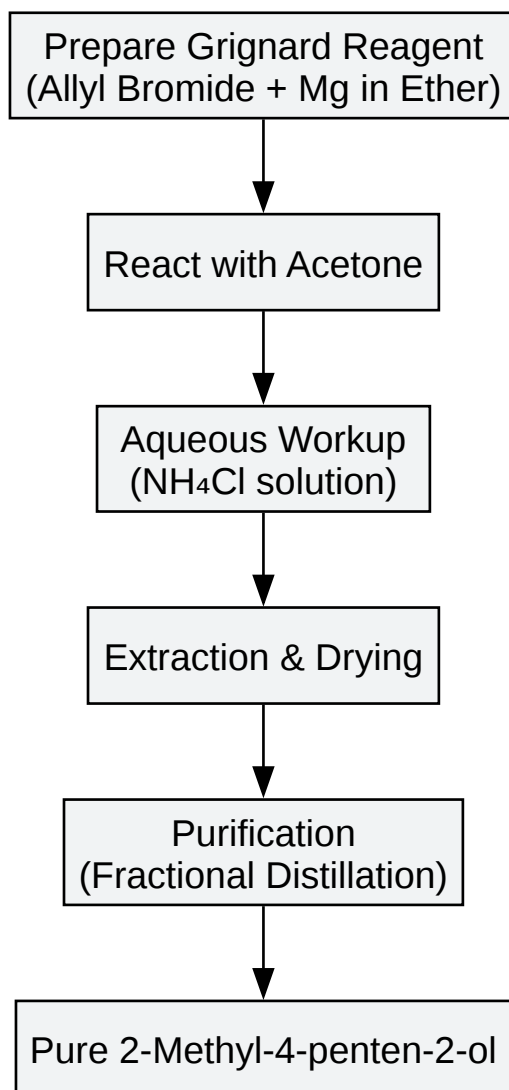
Materials:

- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Acetone
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.
- Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise with vigorous stirring.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.
- Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to obtain pure **2-methyl-4-penten-2-ol**.



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Caption: Experimental workflow for the synthesis of **2-Methyl-4-penten-2-ol**.

## Spectroscopic Characterization

The identity and purity of synthesized **2-methyl-4-penten-2-ol** can be confirmed using various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-methyl-4-penten-2-ol** exhibits characteristic signals corresponding to the different types of protons in the molecule. The expected chemical shifts ( $\delta$ ) are:

- ~1.2 ppm (singlet, 6H): Two equivalent methyl groups attached to the tertiary carbon.
- ~1.6 ppm (singlet, 1H): The hydroxyl proton (this signal can be broad and its position is solvent-dependent).
- ~2.2 ppm (doublet, 2H): The methylene protons adjacent to the double bond.
- ~5.1 ppm (multiplet, 2H): The terminal vinyl protons.
- ~5.8 ppm (multiplet, 1H): The internal vinyl proton.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton.<sup>[5][6]</sup> The expected chemical shifts ( $\delta$ ) are:

- ~29 ppm: The two equivalent methyl carbons.
- ~48 ppm: The methylene carbon.
- ~71 ppm: The tertiary carbon bearing the hydroxyl group.
- ~118 ppm: The terminal vinyl carbon (CH<sub>2</sub>).

- ~135 ppm: The internal vinyl carbon (CH).

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.<sup>[2]</sup>

- ~3400  $\text{cm}^{-1}$  (broad): O-H stretching of the alcohol.
- ~3080  $\text{cm}^{-1}$ : =C-H stretching of the alkene.
- ~1640  $\text{cm}^{-1}$ : C=C stretching of the alkene.
- ~910  $\text{cm}^{-1}$ : Out-of-plane bending of the terminal vinyl group.

## Mass Spectrometry

Electron ionization mass spectrometry of **2-methyl-4-penten-2-ol** will show a molecular ion peak ( $M^+$ ) at  $m/z$  100, corresponding to its molecular weight.<sup>[7]</sup>

## Reactivity and Applications

The dual functionality of **2-methyl-4-penten-2-ol**, possessing both a tertiary alcohol and a terminal alkene, makes it a versatile building block in organic synthesis.

- Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters, some of which have applications in the fragrance industry.
- Dehydration: Acid-catalyzed dehydration can lead to the formation of dienes.
- Oxidation: The alkene can be subjected to various oxidation reactions, such as epoxidation or ozonolysis.
- Polymerization: The vinyl group can participate in polymerization reactions.
- Intermediate in Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.<sup>[8]</sup> It is also used in fragrance synthesis.<sup>[3]</sup>

## Safety and Handling

**2-Methyl-4-penten-2-ol** is a flammable liquid and should be handled with appropriate safety precautions.<sup>[9]</sup> It is also classified as a skin and eye irritant and may cause respiratory irritation.<sup>[2]</sup>

Handling Precautions:

- Work in a well-ventilated area or a chemical fume hood.<sup>[10]</sup>
- Keep away from heat, sparks, and open flames.<sup>[9][10]</sup>
- Use explosion-proof electrical equipment.<sup>[9]</sup>
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[10]</sup>
- Ground and bond containers when transferring material to prevent static discharge.<sup>[9]</sup>

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.<sup>[9][10]</sup>
- Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.<sup>[9]</sup>

Disposal:

- Dispose of contents and container in accordance with local, regional, and national regulations.<sup>[9]</sup>

## Conclusion

**2-Methyl-4-penten-2-ol** is a valuable chemical with a range of applications stemming from its unique bifunctional nature. A thorough understanding of its synthesis, particularly through the robust Grignard reaction, its physicochemical properties, and its reactivity is crucial for its effective and safe utilization in research and industry. The spectroscopic data provided in this

guide serves as a reliable reference for its characterization. As with all chemicals, adherence to strict safety protocols is paramount when handling this compound.

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